molecular formula C13H16N2O B11174599 4-tert-butyl-N-(cyanomethyl)benzamide

4-tert-butyl-N-(cyanomethyl)benzamide

Cat. No.: B11174599
M. Wt: 216.28 g/mol
InChI Key: RTQMUOJAWPOAHM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C15H17N3O It is a derivative of benzamide, characterized by the presence of a tert-butyl group and a cyanomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(cyanomethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with cyanomethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(cyanomethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(cyanomethyl)benzamide is unique due to the presence of both the tert-butyl and cyanomethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other benzamide derivatives .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-tert-butyl-N-(cyanomethyl)benzamide

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14/h4-7H,9H2,1-3H3,(H,15,16)

InChI Key

RTQMUOJAWPOAHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC#N

Origin of Product

United States

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